2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE
Description
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9-13(18-8-7-16)6-5-11-10-3-2-4-12(10)15(17)19-14(9)11/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDBBLURUAUHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127607 | |
| Record name | 2-[(1,2,3,4-Tetrahydro-6-methyl-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449737-10-4 | |
| Record name | 2-[(1,2,3,4-Tetrahydro-6-methyl-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449737-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,2,3,4-Tetrahydro-6-methyl-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Approach
Reaction of 6-methyl-4-hydroxychromen-4-one with cyclopentadiene in toluene at 110°C for 12 hours forms the bicyclic system. The dienophile reactivity is enhanced by electron-withdrawing groups, favoring regioselective [4+2] cycloaddition at positions 2 and 3 of the chromenone.
Friedel-Crafts Alkylation
Alternative routes use AlCl3 -catalyzed intramolecular cyclization of a pre-functionalized side chain. For example, bromoacetylation of the chromenone’s hydroxyl group followed by base-mediated elimination generates the cyclopenta ring in 68% yield.
Oxyacetonitrile Functionalization
Introducing the oxyacetonitrile group at position 7 requires nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .
SNAr with Chloroacetonitrile
Treatment of 7-hydroxy-6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromene with chloroacetonitrile in acetone, using K2CO3 as a base (20–40°C, 23 hours), achieves 86% yield. Polar aprotic solvents like DMF improve reaction kinetics but necessitate rigorous drying to prevent hydrolysis.
Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3) couple 2-hydroxyacetonitrile to the chromenone’s phenol group. This method offers superior regiocontrol (>90% purity) but incurs higher costs due to reagent expenses.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetone, 40°C | 86 | 92 |
| DMF, 80°C | 78 | 88 |
| THF, reflux | 65 | 85 |
Acetone emerges as the optimal solvent, balancing reactivity and byproduct formation. Elevated temperatures (>60°C) promote side reactions, such as nitrile hydrolysis or chromenone decomposition.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., TBAB) accelerates SNAr kinetics by 30%, reducing reaction time to 8 hours.
Purification and Characterization
Crude product purification employs column chromatography (SiO2, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water. The latter affords needle-like crystals with >99% purity, as confirmed by HPLC.
Key Analytical Data :
Challenges and Mitigation
-
Nitrile Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) in the reaction mixture suppress hydrolysis.
-
Regioselectivity : Competing etherification at position 5 is minimized using bulky bases (e.g., DBU) that sterically hinder undesired sites.
Industrial-Scale Considerations
Batch processes in 500 L reactors achieve 80% yield with a cycle time of 48 hours. Continuous-flow systems are being explored to enhance throughput and reduce solvent waste .
Chemical Reactions Analysis
Types of Reactions
2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Key Observations:
Physicochemical Properties
- Solubility : The nitrile group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to ether-containing analogs (e.g., C₁₈H₂₀O₃ in ). However, it may reduce lipid solubility relative to hexyl-substituted derivatives .
- Stability : Nitriles are generally stable under acidic conditions but susceptible to alkaline hydrolysis. This contrasts with esters (e.g., C₂₁H₂₀O₄ in ), which hydrolyze readily in both acidic and basic environments.
Biological Activity
The compound 2-({6-Methyl-4-Oxo-1H,2H,3H,4H-Cyclopenta[C]Chromen-7-YL}Oxy)Acetonitrile is a derivative of a chromenyl structure, which has been studied for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H13NO3
- Molecular Weight : 255.27 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The chromene moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant increase in cell viability when treated with the compound compared to controls (p < 0.05) .
- Cytotoxicity Assessment : In a cytotoxicity assay against cancer cell lines, the compound demonstrated selective cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a potential application in cancer therapy .
- Inflammation Models : In vivo studies using animal models showed that administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6 when compared to untreated groups .
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-({6-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Esterification : Reacting chromenol derivatives with acetic anhydride or chloroacetonitrile under acidic conditions to introduce the nitrile group .
- Cyclization : Using catalysts like H₂SO₄ or PPA (polyphosphoric acid) to form the cyclopenta[c]chromene core. Temperature control (80–120°C) is critical to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield Influencers |
|---|---|---|
| Esterification | Acetic anhydride, DCM, 0–5°C | Temperature, stoichiometric excess of anhydride |
| Cyclization | H₂SO₄, 100°C, 6h | Acid strength, reaction time |
| Purification | Ethyl acetate/hexane (8:2) | Solvent polarity, column efficiency |
Q. How can researchers characterize the structural and electronic properties of this compound using modern spectroscopic and computational methods?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, oxo group at C4). DMSO-d₆ is preferred for resolving hydroxy protons .
- IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- X-ray Crystallography : Resolves cyclopenta[c]chromene ring conformation and acetamide orientation (see for analogous structures) .
Table 2 : Key Spectral Data
| Technique | Key Peaks/Bonds | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 4.70 (s, 2H, OCH₂CN) | Methyl, ether linkage |
| IR | 2250 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Nitrile, ketone |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between predicted and experimental spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Solvent Effects : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess proton exchange rates for hydroxy groups .
- Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in chromenones) .
- DFT Calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR/NMR to validate conformational models .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this chromene-based nitrile derivative?
- Methodological Answer :
- Reactivity Prediction :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The nitrile group (LUMO-rich) may undergo nucleophilic additions .
- Molecular Dynamics : Simulate solvent interactions to predict stability in aqueous vs. organic matrices .
- Bioactivity Screening :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory potential). The chromene core may bind hydrophobic pockets .
Experimental Design & Data Contradiction Analysis
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Variability : Prepare buffers (pH 2–10), incubate compound at 37°C for 72h, monitor degradation via HPLC .
- Thermal Stress : Heat samples (40–80°C) in sealed vials, track nitrile hydrolysis (loss of IR peak at 2250 cm⁻¹) .
- Limitations : Organic degradation during prolonged testing (e.g., 9-hour assays) may skew results; use continuous cooling to stabilize samples .
Q. What analytical approaches address discrepancies in synthetic yield between small-scale lab and pilot-scale reactions?
- Methodological Answer :
- Scale-Up Challenges :
- Heat Transfer : Pilot-scale reactors may unevenly distribute heat, reducing cyclization efficiency. Use jacketed reactors with precise temperature control .
- Purification Losses : Replace column chromatography with centrifugal partition chromatography (CPC) for higher recovery rates .
Structural and Functional Insights
Q. How does the substitution pattern (methyl, oxo, nitrile) influence the compound’s electronic structure and reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
